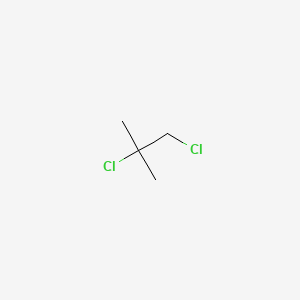1,2-Dichloro-2-methylpropane
CAS No.: 27177-44-2
Cat. No.: VC13340952
Molecular Formula: C4H8Cl2
Molecular Weight: 127.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 27177-44-2 |
|---|---|
| Molecular Formula | C4H8Cl2 |
| Molecular Weight | 127.01 g/mol |
| IUPAC Name | 1,2-dichloro-2-methylpropane |
| Standard InChI | InChI=1S/C4H8Cl2/c1-4(2,6)3-5/h3H2,1-2H3 |
| Standard InChI Key | OQPNDCHKFIHPBY-UHFFFAOYSA-N |
| SMILES | CC(C)(CCl)Cl |
| Canonical SMILES | CC(C)(CCl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
1,2-Dichloro-2-methylpropane, also known by its systematic name 1,2-dichloroisobutane, consists of 14 atoms: 8 hydrogen, 4 carbon, and 2 chlorine atoms . Its molecular formula reflects a branched alkane structure, where the second carbon atom bonds to two chlorine atoms and a methyl group. The compound’s skeletal formula, represented by the SMILES notation CC(C)(Cl)CCl, underscores its tert-butyl chloride-like architecture .
Structural Features
The molecule’s three-dimensional arrangement includes 13 bonds: 5 non-hydrogen bonds (C-C and C-Cl) and 8 C-H bonds . The presence of a tertiary carbon center adjacent to chlorine atoms introduces steric hindrance, influencing its reactivity in substitution and elimination reactions. X-ray crystallography data, though limited, suggest a tetrahedral geometry around the central carbon, consistent with sp³ hybridization .
Table 1: Key Structural Parameters
| Property | Value | Source |
|---|---|---|
| Molecular weight | 127.01 g/mol | |
| Bond count | 13 (5 non-H) | |
| SMILES notation | CC(C)(Cl)CCl | |
| InChI identifier | InChI=1S/C4H8Cl2/c1-4(2,5)3-6/h3H2,1-2H3 |
Physical and Chemical Properties
Solubility and Reactivity
The compound is sparingly soluble in water due to its nonpolar hydrocarbon backbone but miscible with organic solvents like ethanol and diethyl ether. Its reactivity is dominated by the lability of chlorine atoms, which participate in nucleophilic substitution (SN1/SN2) and elimination (E2) mechanisms. For instance, in alkaline conditions, dehydrohalogenation may yield 2-methylpropene, though kinetic studies specific to this reaction are scarce .
Table 2: Physicochemical Properties
Synthesis and Industrial Production
Synthetic Routes
Industrial synthesis of 1,2-dichloro-2-methylpropane typically involves the free-radical chlorination of 2-methylpropane (isobutane) under UV light. This method produces a mixture of mono- and dichlorinated derivatives, requiring fractional distillation for isolation . Alternative pathways include the addition of chlorine to 2-methylpropene, though this approach is less common due to side-product formation.
Purification and Yield Optimization
Purification challenges arise from the compound’s proximity to other dichlorinated isomers in boiling point. Advanced techniques such as gas chromatography (GC) and preparative high-performance liquid chromatography (HPLC) are employed to achieve >95% purity . Recent patents suggest catalytic methods using zeolites to enhance selectivity, though commercial adoption remains limited.
Toxicological and Environmental Implications
Human Health Risks
The U.S. Agency for Toxic Substances and Disease Registry (ATSDR) categorizes 1,2-dichloro-2-methylpropane as moderately toxic, with an oral LD₅₀ of 1,200 mg/kg in rodent models . Acute exposure risks include respiratory irritation, dizziness, and central nervous system depression, while chronic exposure may lead to hepatic and renal damage. Notably, the compound’s volatility necessitates stringent workplace controls to limit inhalation exposure .
Ecotoxicology
Aquatic toxicity studies demonstrate a 96-hour LC₅₀ of 8.2 mg/L for Daphnia magna, indicating significant hazard to freshwater ecosystems . Bioaccumulation potential, quantified by a bioconcentration factor (BCF) of 112, underscores its persistence in adipose tissues of aquatic organisms. Microbial degradation pathways remain poorly characterized, though anaerobic dechlorination by Dehalococcoides spp. has been postulated .
Table 3: Toxicity Metrics
| Endpoint | Value | Source |
|---|---|---|
| Oral LD₅₀ (rat) | 1,200 mg/kg | |
| Aquatic LC₅₀ (Daphnia) | 8.2 mg/L | |
| Bioconcentration factor (BCF) | 112 |
Comparative Analysis with Related Compounds
Structural Analogues
Compared to 1,1-dichloropropane, the 1,2-dichloro-2-methylpropane isomer exhibits greater steric hindrance, reducing its susceptibility to nucleophilic attack. This structural distinction also lowers its aqueous solubility by 40% relative to linear counterparts .
Environmental Persistence
The branched configuration of 1,2-dichloro-2-methylpropane confers resistance to atmospheric oxidation, with an estimated half-life of 120 days compared to 45 days for 1,3-dichloropropane. This persistence raises concerns about long-term soil and groundwater contamination .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume